![molecular formula C19H18N2O2S B321230 4,5-Dimethyl-2-[(1-naphthylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B321230.png)
4,5-Dimethyl-2-[(1-naphthylacetyl)amino]-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PMID25991433-Compound-N1 involves several steps, including the use of specific reagents and catalysts. One common method involves the reaction of a phosphine-containing compound with 3-substituted-1,4,2-dioxazole-5-ketone under the condition of an iron catalyst. This reaction generates P-N bond-containing compounds, including amido phosphine, imino phosphoramide, and phosphoramide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
PMID25991433-Compound-N1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenated iron catalysts and secondary phosphine. The major products formed from these reactions are P-N bond-containing compounds, such as amido phosphine and phosphoramide . The compound’s reactivity is influenced by the steric bulk of the phosphine groups and the specific reaction conditions employed .
Scientific Research Applications
PMID25991433-Compound-N1 has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metallacycles and other complex molecular architectures . In biology and medicine, the compound’s interaction with specific molecular targets makes it a potential candidate for drug discovery and development . Additionally, it has applications in industry, particularly in the synthesis of phosphorus/nitrogen ligands and other specialized compounds .
Mechanism of Action
The mechanism of action of PMID25991433-Compound-N1 involves its interaction with specific molecular targets, such as JNK-interacting protein 1 peptide . This interaction leads to the modulation of downstream pathways and signaling proteins, ultimately resulting in the compound’s pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
PMID25991433-Compound-N1 can be compared with other similar compounds, such as those containing P-N bonds or phosphinoamide ligands . These compounds share some structural similarities but may differ in their reactivity, stability, and specific applications. For example, phosphinoamide ligands are used in the synthesis of both monometallic and heterobimetallic complexes, whereas PMID25991433-Compound-N1 has unique properties that make it particularly suitable for certain applications . Other similar compounds include those with pyrazolate, carbeniate, imidazolate, and pyridinate ligands .
Properties
Molecular Formula |
C19H18N2O2S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4,5-dimethyl-2-[(2-naphthalen-1-ylacetyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H18N2O2S/c1-11-12(2)24-19(17(11)18(20)23)21-16(22)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10H2,1-2H3,(H2,20,23)(H,21,22) |
InChI Key |
WKFBSIRAGVAYFT-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CC3=CC=CC=C32)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 4-[(3-bromo-4-tert-butylbenzoyl)amino]benzoate](/img/structure/B321154.png)



![5-Benzyl-2-[(3-bromo-4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B321161.png)
![3-bromo-4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B321162.png)
![3-bromo-4-tert-butyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B321165.png)
![3-bromo-4-tert-butyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B321166.png)

![2-[(3-Bromo-4-tert-butylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B321170.png)
